molecular formula C17H14BrN3NaO2S B14755183 CID 131844925

CID 131844925

Katalognummer: B14755183
Molekulargewicht: 427.3 g/mol
InChI-Schlüssel: PMDOHKUQNFWVPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 131844925” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CID 131844925 involves specific reaction conditions and reagents. The preparation method typically includes the dissolution of organic amine in a solvent, followed by the addition of dianhydride. The mixture is stirred, dissolved, and allowed to react . This process is crucial for obtaining the desired chemical structure and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis techniques that ensure consistency and efficiency. These methods often include the use of automated reactors and precise control of reaction parameters to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: CID 131844925 undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used

Wissenschaftliche Forschungsanwendungen

CID 131844925 has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and develop new synthetic methods. In biology, the compound is explored for its potential effects on cellular processes and molecular pathways. In medicine, this compound is investigated for its therapeutic potential and possible use in drug development. Additionally, the compound finds applications in various industrial processes, where its unique properties are leveraged for specific purposes .

Wirkmechanismus

The mechanism of action of CID 131844925 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The precise mechanism may vary depending on the context of its application, but it generally involves modulation of enzymatic activity, receptor binding, or interference with molecular signaling .

Vergleich Mit ähnlichen Verbindungen

CID 131844925 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but this compound stands out due to its specific reactivity and applications. Some similar compounds include those with analogous functional groups or similar molecular frameworks .

Eigenschaften

Molekularformel

C17H14BrN3NaO2S

Molekulargewicht

427.3 g/mol

InChI

InChI=1S/C17H14BrN3O2S.Na/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14;/h1-4,7-8,10H,5-6,9H2,(H,22,23);

InChI-Schlüssel

PMDOHKUQNFWVPM-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)O.[Na]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.